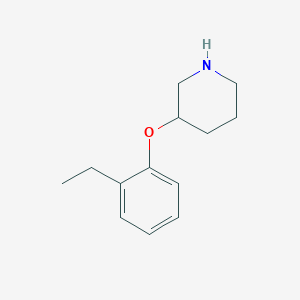

3-(2-Ethylphenoxy)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

946759-12-2 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(2-ethylphenoxy)piperidine |

InChI |

InChI=1S/C13H19NO/c1-2-11-6-3-4-8-13(11)15-12-7-5-9-14-10-12/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3 |

InChI Key |

FIJYHGNJVWIUQH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1OC2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3 2 Ethylphenoxy Piperidine

Retrosynthetic Analysis and Identification of Key Precursors for 3-(2-Ethylphenoxy)piperidine

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. wikipedia.orgyoutube.com This process helps in designing a viable synthetic pathway.

For this compound, two primary disconnections can be considered as shown in Figure 1:

Disconnection of the C-O ether bond: This is a common and logical disconnection, leading to two key precursors: 3-hydroxypiperidine (B146073) and a suitable 2-ethylphenyl halide or an activated equivalent. This approach simplifies the synthesis to the formation of a well-known piperidine (B6355638) alcohol and a subsequent etherification reaction.

Disconnection of a C-N bond within the piperidine ring: This approach involves breaking down the piperidine ring itself. A plausible disconnection would be between the nitrogen and an adjacent carbon, leading to a linear amino alcohol or a related precursor that can be cyclized to form the piperidine ring.

Figure 1: Retrosynthetic Analysis of this compound

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

3-Hydroxypiperidine: A readily available or synthetically accessible piperidine derivative.

2-Ethylphenol (B104991) or a derivative: This will form the aryloxy part of the molecule. For etherification, it might be used directly or converted to a more reactive form.

Acyclic amino alcohol precursors: For syntheses involving the formation of the piperidine ring.

Established and Emerging Synthetic Routes to the Piperidine Core Structure

The piperidine ring is a prevalent scaffold in many biologically active compounds, and numerous methods for its synthesis have been developed. nih.govorganic-chemistry.org These methods can be broadly categorized into cyclization reactions, ring-expansion/contraction methodologies, and catalytic approaches.

Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization is a fundamental strategy for constructing the piperidine ring. wikipedia.org This typically involves a linear precursor containing a nitrogen atom and a reactive functional group at an appropriate distance to facilitate a 6-endo or 6-exo ring closure.

Common cyclization strategies include:

Reductive Amination: The cyclization of an amino-aldehyde or amino-ketone via an intramolecular imine or enamine formation followed by reduction is a widely used method. numberanalytics.com

Nucleophilic Substitution: An intramolecular SN2 reaction where an amine attacks an alkyl halide or a sulfonate ester within the same molecule can effectively form the piperidine ring.

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system is another efficient route to substituted piperidines.

Ring-Expansion and Ring-Contraction Methodologies

While less common for the direct synthesis of simple piperidines, ring-expansion and ring-contraction reactions can be powerful tools for accessing specific substitution patterns. For instance, certain substituted prolinol derivatives can undergo ring expansion to yield 3-substituted piperidines. Current time information in Bangalore, IN.

Catalytic Approaches in Piperidine Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. tmc.edu Catalytic approaches to piperidine synthesis are diverse and include:

Hydrogenation of Pyridine (B92270) Derivatives: The reduction of substituted pyridines is a straightforward and common method for obtaining the corresponding piperidines. Various catalysts, including heterogeneous catalysts like palladium on carbon (Pd/C) and homogeneous catalysts, are employed for this transformation. organic-chemistry.org

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts, can be used to cyclize α,ω-dienes containing a nitrogen atom to form unsaturated piperidine precursors, which can then be reduced.

Catalytic C-H Amination: Direct intramolecular amination of C-H bonds to form the piperidine ring is an emerging area of research, offering atom-economical synthetic routes. nih.gov

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is crucial for understanding its structure-activity relationship. Stereoselective synthesis aims to produce a single enantiomer in high purity. Chiral auxiliary-mediated approaches are a classical and effective strategy for achieving this.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

A potential chiral auxiliary-mediated synthesis of an enantiomer of this compound could proceed as follows:

Attachment of a Chiral Auxiliary: A prochiral precursor, such as a protected 3-piperidone, can be reacted with a chiral auxiliary, for instance, a chiral amine like (R)- or (S)-α-methylbenzylamine, to form a chiral enamine or imine.

Diastereoselective Reduction: The key stereochemistry-inducing step is the diastereoselective reduction of the enamine or imine. The chiral auxiliary directs the hydride reagent (e.g., from sodium borohydride) to attack one face of the double bond preferentially, leading to the formation of one diastereomer of the 3-aminopiperidine derivative in excess.

Removal of the Chiral Auxiliary: The chiral auxiliary is then cleaved from the piperidine ring, often through hydrogenolysis, to yield the enantiomerically enriched 3-aminopiperidine.

Conversion to the Final Product: The resulting chiral 3-aminopiperidine can then be converted to the desired this compound enantiomer through a diazonium salt formation followed by reaction with 2-ethylphenol (a Sandmeyer-type reaction) or through other functional group interconversions.

An alternative approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of a piperidine precursor. nih.gov For example, a chiral oxazolidinone can be attached to the piperidine nitrogen, and its steric bulk can influence the facial selectivity of an incoming electrophile at the 3-position.

Table 1: Overview of Synthetic Strategies for the Piperidine Core

| Synthetic Strategy | Key Reaction Type | Typical Precursors | Advantages |

| Cyclization Reactions | Reductive Amination, Nucleophilic Substitution, Aza-Michael Addition | Acyclic amino-aldehydes/ketones, amino-halides, amino-acrylates | High convergence, allows for diverse substitution patterns |

| Ring-Expansion | Rearrangement of smaller rings | Substituted prolinols | Access to specific stereoisomers |

| Catalytic Approaches | Hydrogenation, Ring-Closing Metathesis, C-H Amination | Pyridines, dienes, linear amines | High efficiency, mild reaction conditions, atom economy |

Asymmetric Catalysis in Phenoxypiperidine Synthesis

Achieving enantiomerically enriched 3-substituted piperidines directly from prochiral precursors represents a highly efficient synthetic strategy. acs.org Asymmetric catalysis, particularly using transition metals, has emerged as a powerful tool for this purpose. While direct asymmetric synthesis of this compound is not extensively documented, analogous transformations provide a clear blueprint for its potential synthesis.

Rhodium-catalyzed asymmetric reactions have shown considerable promise. One notable approach involves the asymmetric reductive Heck reaction of a pyridine derivative, such as a phenyl pyridine-1(2H)-carboxylate, with an appropriate arylboronic acid. acs.org This method can generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidine. acs.org Adapting this for this compound would involve a three-step process: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction. acs.org

Another powerful strategy is the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition. nih.gov This method can bring together three components, such as an alkyne, an alkene, and an isocyanate, to construct polysubstituted piperidine precursors. nih.gov The stereocenter introduced during the catalytic, asymmetric cycloaddition can then direct the stereochemistry of subsequent transformations, affording highly substituted piperidines with excellent diastereoselectivity. nih.gov

The development of catalytic asymmetric methods for producing polysubstituted piperidines remains a key area of research, with the aza-Diels-Alder reaction being a notable example. nih.gov These complementary approaches, which unite multiple fragments while controlling stereochemistry, are of significant value for accessing complex chiral piperidines. nih.gov

Enzymatic Resolution Strategies

Enzymatic resolution offers a powerful alternative for obtaining enantiopure piperidines when asymmetric synthesis is not feasible or direct. This method relies on the ability of enzymes, typically lipases or esterases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two.

The resolution of piperidine derivatives with a stereocenter at the 3-position has been approached by the hydrolysis of a corresponding ester by pig liver esterase. nih.gov For piperidine alcohols, enzymatic resolution can be achieved through the selective acylation of the alcohol functional group. nih.govnih.gov The choice of enzyme, acylating agent, and solvent are critical parameters that must be optimized for high enantioselectivity.

Table 1: Examples of Enzymes Used in the Resolution of Piperidine Derivatives

| Enzyme Type | Substrate Class | Reaction Type | Typical Acylating Agent | Reference |

| Lipase (e.g., Toyobo LIP-300) | Piperidine Atropisomers | Acylation | Trifluoroethyl isobutyrate | acs.orgepa.gov |

| Pig Liver Esterase | Piperidine Esters | Hydrolysis | N/A | nih.gov |

| Ene-imine Reductases (EneIREDs) | Tetrahydropyridines | Asymmetric Reduction | N/A | acs.org |

Synthetic Approaches for the Introduction of the 2-Ethylphenoxy Moiety

The formation of the ether linkage between the piperidine ring and the 2-ethylphenol is a critical step in the synthesis of the target compound. Several classical and modern etherification methods can be employed.

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol into an ether with inversion of stereochemistry. organic-chemistry.org In the context of this compound synthesis, this would involve reacting a protected 3-hydroxypiperidine with 2-ethylphenol. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgbyjus.com The phosphine and DEAD combine to activate the alcohol, making it a good leaving group for nucleophilic attack by the phenoxide of 2-ethylphenol. organic-chemistry.org This method is particularly valuable for synthesizing aryl ethers and proceeds with a clean SN2-type inversion. organic-chemistry.orgbyjus.comresearchgate.net

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542) to form an aryl ether. wikipedia.orgorganic-chemistry.org To synthesize this compound, this reaction could be envisioned between 3-hydroxypiperidine and a 2-ethyl-substituted aryl halide. Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, which can improve reaction conditions. wikipedia.orgorganic-chemistry.org The reaction generally involves the in-situ formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org

Williamson Ether Synthesis: This is a classic and widely used method for preparing ethers, involving the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.orglibretexts.org For the synthesis of this compound, two primary pathways are possible:

Reaction of the sodium or potassium salt of 2-ethylphenol (the nucleophile) with a 3-halopiperidine or a piperidine-3-yl tosylate/mesylate (the electrophile). wikipedia.orglibretexts.org

Reaction of the alkoxide of 3-hydroxypiperidine with a suitable 2-ethylphenyl halide. However, this is generally less favorable as aryl halides are poor substrates for SN2 reactions.

The first pathway is preferred. Since the reaction proceeds via an SN2 mechanism, primary alkyl halides give the best results, while secondary halides can lead to a mixture of substitution and elimination products. masterorganicchemistry.comlibretexts.org

Table 2: Comparison of Etherification Reactions for Aryl Ether Synthesis

| Reaction | Key Reagents | Stereochemistry | Key Advantages | Key Limitations | Reference |

| Mitsunobu | PPh₃, DEAD/DIAD | Inversion | Mild conditions, predictable stereochemistry. | Stoichiometric byproducts can complicate purification. | organic-chemistry.orgresearchgate.net |

| Ullmann | Copper catalyst, Base | Racemization/Retention | Good for aryl-aryl ether bonds. | Harsh conditions (high temp), sometimes requires activated halides. | wikipedia.orgorganic-chemistry.org |

| Williamson | Strong Base, Alkyl Halide | Inversion (at alkyl halide) | Simple, widely applicable, uses common reagents. | SN2 mechanism limits use of secondary/tertiary halides; E2 side reactions. | masterorganicchemistry.comwikipedia.org |

Functionalization of Pre-formed Piperidine Scaffolds

An alternative to building the phenoxy-substituted piperidine from acyclic precursors is to functionalize an already existing piperidine ring. researchgate.net This approach is common in the synthesis of piperidine derivatives. nih.gov

One strategy involves the reaction of a piperidine derivative bearing a leaving group with the desired phenol. For example, a piperidine with a 2-chloroethyl or 2-bromoethyl group at the 3-position can undergo nucleophilic substitution with 4-bromo-2-fluorophenol (B1271925) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent. A similar strategy could be employed using 2-ethylphenol to obtain the desired product.

Another method involves the N-alkylation of piperidine itself with a phenoxyethyl halide intermediate. For example, 3-(Trifluoromethyl)phenol can be reacted with a 1,2-dihaloethane to form a phenoxyethyl halide, which is then used to alkylate piperidine under basic conditions. This approach, however, would place the phenoxyethyl group on the nitrogen rather than the 3-position of the piperidine ring. To achieve 3-substitution, one would start with a pre-functionalized piperidine, such as 3-(2-hydroxyethyl)piperidine, and then perform an etherification reaction as described in section 2.4.1.

Design and Synthesis of Structurally Modified this compound Derivatives and Probes

Structural modifications of the core this compound scaffold are essential for developing chemical probes and exploring structure-activity relationships. The piperidine ring offers several sites for modification, with the ring nitrogen being the most common.

The secondary amine of the piperidine ring is a highly versatile functional handle for introducing a wide array of substituents. evitachem.com The nitrogen atom can act as a nucleophile, readily participating in reactions such as alkylation, acylation, and reductive amination. evitachem.comajchem-a.com

N-Substitution:

Acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides. For example, piperidine can be reacted with an acyl chloride derived from 4-(4-chlorobenzoyl)phenol to form an N-acylpiperidine derivative. evitachem.com This allows for the introduction of various carbonyl-containing groups.

Alkylation: N-alkylation can be achieved by reacting the piperidine with alkyl halides. This is a common strategy for introducing small alkyl groups (e.g., N-methyl, N-propyl) or more complex side chains. ajchem-a.comnih.gov

Reductive Amination: The piperidine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

Heteroatom Modification: While direct modification of the ring carbons to heteroatoms is a complex transformation, the synthesis can start from precursors that already contain additional heteroatoms. For example, piperazine, a six-membered ring containing two nitrogen atoms, is a common starting material for related derivatives. mdpi.com Synthesizing analogs of this compound where a ring carbon is replaced by another heteroatom (e.g., oxygen to form a morpholine, or sulfur to form a thiomorpholine) would require a completely different synthetic route, likely starting from different acyclic precursors. google.comorganic-chemistry.org

Table 3: Examples of N-Substitutions on the Piperidine Ring

| Reaction Type | Reagent(s) | Resulting N-Substituent | Reference |

| Acylation | Acyl Chloride (e.g., phenoxyacetyl chloride) | -C(O)CH₂OPh | evitachem.com |

| Alkylation | Alkyl Halide (e.g., propyl iodide) | -CH₂CH₂CH₃ | ajchem-a.comnih.gov |

| Reductive Amination | Aldehyde (e.g., benzaldehyde), NaBH(OAc)₃ | -CH₂Ph | ajchem-a.com |

| Propargylation | Propargyl bromide, Base | -CH₂C≡CH | ajchem-a.com |

Structural Modifications on the Phenoxy Aromatic Ring

The electronic and steric properties of the phenoxy group can be systematically modulated to explore structure-activity relationships (SAR). Molecular modification of the aromatic ring is a common strategy in drug design to enhance potency, selectivity, and pharmacokinetic profiles. biomedres.usbiomedres.us For the this compound scaffold, the 2-ethylphenyl moiety is amenable to a wide range of substitutions.

Research into related phenoxyalkyl amine derivatives has shown that even slight structural modifications on the phenoxy ring can significantly alter biological activity and tissue selectivity. researchgate.net Common synthetic approaches to introduce new functional groups onto the aromatic ring often involve starting from a substituted phenol precursor prior to its coupling with the piperidine fragment. Standard electrophilic aromatic substitution reactions on the 2-ethylphenol starting material or the final compound can also be employed, although this may present challenges with regioselectivity.

Key modifications can include the introduction of:

Halogens (F, Cl, Br): Fluorine, in particular, is often used to block metabolic soft spots, increase binding affinity through new interactions, and modulate pKa. sci-hub.se The introduction of fluorine can influence membrane permeability. pressbooks.pub

Alkyl and Alkoxy Groups: Small alkyl or alkoxy groups can be used to probe steric tolerance in a receptor binding pocket and can influence lipophilicity.

Electron-Withdrawing Groups (e.g., -CN, -CF₃, -NO₂): These groups significantly alter the electronic distribution of the ring, which can impact binding interactions and metabolic stability. The trifluoromethyl group is a classic bioisostere used in drug design. sci-hub.se

Bioisosteric Ring Replacements: The entire phenyl ring can be replaced with other aromatic heterocycles like pyridine, pyrimidine, or pyrazine (B50134) to introduce heteroatoms that can act as hydrogen bond acceptors and modulate solubility and metabolic properties. pressbooks.pub

The table below details potential structural modifications on the phenoxy aromatic ring of this compound.

| Modification Type | Position on Phenoxy Ring | Substituent (R) | Resulting Compound Name (Illustrative) |

| Halogenation | 4 | -Cl | 3-(4-Chloro-2-ethylphenoxy)piperidine |

| Halogenation | 5 | -F | 3-(2-Ethyl-5-fluorophenoxy)piperidine |

| Alkylation | 4 | -CH₃ | 3-(2-Ethyl-4-methylphenoxy)piperidine |

| Alkoxylation | 4 | -OCH₃ | 3-(2-Ethyl-4-methoxyphenoxy)piperidine |

| Electron-Withdrawing | 4 | -CF₃ | 3-(2-Ethyl-4-(trifluoromethyl)phenoxy)piperidine |

| Electron-Donating | 4 | -NH₂ | 3-(4-Amino-2-ethylphenoxy)piperidine |

| Ring Bioisostere | N/A | Pyridyl | 3-((6-Ethylpyridin-2-yl)oxy)piperidine |

Exploration of Linker Length and Heteroatom Variations

The ether linkage in this compound is a critical component that dictates the spatial relationship between the piperidine and phenoxy rings. The optimization of linkers is a crucial strategy in the design of bioactive molecules, as linker length, rigidity, and composition can significantly impact biological activity. explorationpub.comnih.gov

Linker Length Modification

Altering the length of the linker can be achieved by synthesizing analogs with a longer or shorter chain connecting the piperidine and phenoxy moieties. For instance, extending the linker can be accomplished by reacting 2-ethylphenol with a haloalkanol of varying chain length (e.g., 3-bromopropanol, 4-chlorobutanol) followed by conversion of the terminal alcohol to a leaving group and subsequent reaction with piperidine, or by direct alkylation of 3-(hydroxymethyl)piperidine or 3-(2-hydroxyethyl)piperidine with a suitable 2-ethylphenyl derivative. Varying the linker length can allow for optimal positioning of the pharmacophoric groups within a target binding site. nih.gov

Heteroatom and Functional Group Variations

Bioisosteric replacement of the ether oxygen atom is a powerful strategy to modulate the physicochemical properties of the molecule, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.govresearchgate.net The ether linker is generally accessible via established synthetic routes like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. chemistrysteps.commasterorganicchemistry.compressbooks.pub This fundamental reaction can be adapted to introduce different linking functionalities.

Key heteroatom and functional group variations include:

Thioether (-S-): Replacing the oxygen with a sulfur atom to form a thioether can alter bond angles, lipophilicity, and metabolic profile. Thioethers can be synthesized by reacting 2-ethylthiophenol with a 3-halopiperidine derivative.

Amine (-NH- or -NR-): An amine linker introduces a basic center and a hydrogen bond donor. This can be synthesized via reductive amination of a 2-ethylphenoxy-substituted aldehyde with piperidin-3-amine (B1201142) or by nucleophilic substitution.

Methylene (B1212753) (-CH₂-): Replacing the ether oxygen with a methylene group removes the heteroatom entirely, which can impact polarity and conformation.

Amide (-C(O)NH- or -NHC(O)-): Amide bonds are common bioisosteres that introduce rigidity and hydrogen bonding capabilities. nih.gov These can be formed by coupling a 2-ethylphenoxyacetic acid derivative with 3-aminopiperidine, or by reacting 2-ethylphenol with a 3-(chloroacetyl)piperidine derivative.

Sulfonamide (-SO₂NH-): The sulfonamide group is another important amide bioisostere that can impart different electronic and solubility characteristics.

The table below outlines potential linker modifications for the this compound scaffold.

| Linker Type | Linker Structure | Resulting Compound Name (Illustrative) |

| Extended Ether | -O-(CH₂)₂- | 3-(2-(2-Ethylphenoxy)ethyl)piperidine |

| Thioether | -S- | 3-((2-Ethylphenyl)thio)piperidine |

| Amine | -NH- | N-(2-Ethylphenyl)piperidin-3-amine |

| Methylene | -CH₂- | 3-((2-Ethylphenyl)methyl)piperidine |

| Amide (Type 1) | -C(O)NH- | N-(Piperidin-3-yl)-2-(2-ethylphenoxy)acetamide |

| Amide (Type 2) | -NHC(O)- | 1-(2-Ethylphenoxy)-N-(piperidin-3-yl)methanamide |

| Sulfonamide | -SO₂NH- | N-(Piperidin-3-yl)-2-ethylbenzenesulfonamide |

Computational and Theoretical Investigations of 3 2 Ethylphenoxy Piperidine Analogues

Molecular Docking and Ligand-Target Interaction Modeling of Phenoxypiperidines

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how phenoxypiperidine analogues, including 3-(2-Ethylphenoxy)piperidine, might interact with macromolecular targets such as proteins and enzymes.

Protein-Ligand Complex Geometries and Binding Modes

Through molecular docking simulations, researchers can visualize the plausible binding poses of this compound analogues within the active site of a target protein. These models reveal crucial information about the intermolecular interactions that stabilize the protein-ligand complex. Key interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For instance, a hypothetical docking study of a this compound analogue into a CNS receptor might reveal that the piperidine (B6355638) ring's nitrogen atom acts as a hydrogen bond acceptor with a key amino acid residue, such as an aspartate or serine. The ethylphenoxy group, on the other hand, could be involved in hydrophobic interactions with nonpolar residues like leucine, isoleucine, or tryptophan within the binding pocket. The precise geometry of this binding is critical for the molecule's activity. The flexibility of the ligand and the protein's binding site are also important considerations in these simulations.

Prediction of Binding Affinities to Macromolecular Targets

Beyond predicting the binding pose, molecular docking algorithms employ scoring functions to estimate the binding affinity between a ligand and its target. This predicted affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative measure of the ligand's potential potency. Lower binding energies typically suggest a more stable protein-ligand complex and, consequently, higher predicted activity.

These predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. For a series of this compound analogues, docking studies can help identify which substitutions on the phenoxy or piperidine rings are likely to enhance binding affinity. For example, modifying the ethyl group to a larger or more electron-withdrawing substituent could alter the binding energy and selectivity for a particular target.

| Compound | Substituent at 2-position of Phenoxy Ring | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analogue 1 | -CH2CH3 (Ethyl) | -8.5 | ASP110, PHE289, TRP312 |

| Analogue 2 | -CH3 (Methyl) | -8.2 | ASP110, PHE289, TRP312 |

| Analogue 3 | -Cl (Chloro) | -9.1 | ASP110, SER114, PHE289, TRP312 |

| Analogue 4 | -CF3 (Trifluoromethyl) | -9.5 | ASP110, SER114, PHE289, TRP312 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Phenoxypiperidine Series

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

For a series of phenoxypiperidine analogues, a QSAR model can be developed by correlating various molecular descriptors with their experimentally determined biological activities (e.g., IC50 or Ki values). These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model. A robust and validated QSAR model can then be used to predict the biological activity of newly designed, unsynthesized compounds, thereby guiding the selection of the most promising candidates. For instance, a QSAR study might reveal that the biological activity of this compound analogues is positively correlated with the hydrophobicity of the substituent on the phenoxy ring and negatively correlated with its steric bulk.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be performed based on a set of active ligands (ligand-based) or the structure of the target's binding site (structure-based).

For the phenoxypiperidine series, a ligand-based pharmacophore model could identify common chemical features such as a hydrogen bond acceptor (the piperidine nitrogen), a hydrophobic aromatic ring (the phenoxy group), and a hydrophobic aliphatic feature (the ethyl group). This model serves as a 3D query to screen large chemical databases for novel scaffolds that possess the desired pharmacophoric features and are therefore likely to exhibit similar biological activity.

| pIC50 = 0.5 * LogP - 0.2 * MW + 0.8 * HBA + 2.5 | |

|---|---|

| Descriptor | Definition |

| pIC50 | Negative logarithm of the half maximal inhibitory concentration |

| LogP | Logarithm of the octanol-water partition coefficient (a measure of lipophilicity) |

| MW | Molecular Weight |

| HBA | Number of Hydrogen Bond Acceptors |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-target interaction, the reality is that both molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide a more realistic and dynamic view of these interactions.

Conformational analysis of this compound involves identifying its low-energy conformations in solution. This is crucial because the biologically active conformation, the one that binds to the target, is not necessarily the lowest energy conformation. Understanding the conformational preferences of the molecule is therefore essential for rational drug design.

Elucidation of Dynamic Behavior in Solution and at Binding Sites

Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of this compound analogues. These simulations model the movement of atoms and molecules over time, providing insights into how these compounds behave in different environments, such as in an aqueous solution or when interacting with a biological target like a receptor or transporter protein. biomedres.us

In solution, MD simulations can reveal key conformational behaviors and interactions with solvent molecules. nih.gov By simulating the system over nanoseconds, researchers can observe the flexibility of the piperidine ring and the rotation of the phenoxy group. This information is critical for understanding how the molecule might present itself to a binding site. Parameters such as the root-mean-square deviation (RMSD) are calculated to assess the stability of the molecule's conformation over the course of the simulation. nih.gov

When applied to a ligand-protein complex, MD simulations can elucidate the stability of the binding pose identified through molecular docking. nih.gov Simulations can highlight crucial interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the binding pocket. nih.gov For analogues of this compound, which target monoamine transporters, MD simulations can reveal the specific residues that are key for stable binding and how the ligand's dynamics influence its inhibitory activity. The stability of these interactions over time is a strong indicator of the ligand's potential efficacy.

Conformational Preferences and Energetic Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. For flexible molecules like this compound analogues, which contain multiple rotatable bonds, it is essential to understand their conformational preferences and the energy associated with different shapes. The piperidine ring typically adopts a low-energy chair conformation, but the substituent at the 3-position can exist in either an axial or equatorial orientation. mdpi.com

Quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), are employed to determine the relative energies of different conformers. nih.gov By calculating the Gibbs free energy (ΔG) of each stable conformation, an energetic landscape can be constructed. This landscape reveals which conformations are most likely to exist at physiological temperatures and in what relative proportions. For instance, studies on related N-acylpiperidines, which also feature a partially sp²-hybridized nitrogen that influences ring geometry, show that the energy difference between axial and equatorial conformers can be significant. This pseudoallylic strain can favor the axial orientation by up to 3.2 kcal/mol. mdpi.com The twist-boat conformation is generally found to be less favorable than the chair conformation by approximately 1.5 kcal/mol. mdpi.com

| Conformer Comparison | ΔG (kcal/mol) | Favored Orientation | Reference Analogue |

| Axial vs. Equatorial | -3.2 | Axial | N-Acylpiperidine |

| Chair vs. Twist-Boat | +1.5 | Chair | N-Acylpiperidine |

This table presents representative conformational energy differences calculated for N-acylpiperidine analogues, which share geometric constraints with 3-phenoxypiperidine derivatives. The data illustrates the energetic preference for specific conformations. mdpi.com

Understanding these energetic preferences is crucial, as the conformation that binds to the target protein may not be the lowest energy conformation in solution. A significant energy penalty to adopt the "active" conformation can reduce binding affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry used to predict the reactivity and kinetic stability of molecules. biomedres.usresearchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity and lower stability. biomedres.us For drug-like molecules, these properties can influence metabolic stability and the potential for certain types of chemical reactions. DFT calculations are commonly used to compute the energies of these orbitals. For many organic molecules and drug candidates, this gap typically falls within a specific range.

| Molecule | HOMO-LUMO Gap (eV) | Method |

| Naproxen | 4.4665 | DFT |

| Pictet-Spengler Intermediate | 8.1 | DFT |

| Substituted Porphyrin Dye S1 | 4.34 | DFT |

| Substituted Porphyrin Dye S2 | 3.75 | DFT |

This table shows representative HOMO-LUMO gap energies for various organic molecules calculated using Density Functional Theory (DFT). These values illustrate the typical range for stable organic compounds and how structure influences electronic stability. biomedres.uswuxibiology.comdeeporigin.com

For this compound analogues, FMO analysis can help predict sites of potential metabolism and understand the electronic character of the molecule, which is essential for its interaction with the biological target.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules, such as a receptor. libretexts.orgwolfram.com The MEP map is plotted onto the molecule's electron density surface and color-coded to represent different electrostatic potential values. Conventionally, red indicates regions of negative electrostatic potential (electron-rich areas), blue indicates regions of positive electrostatic potential (electron-poor areas), and green represents neutral regions. libretexts.orgchemrxiv.org

For a this compound analogue, an MEP map would typically show:

Negative Potential (Red): Concentrated around the oxygen atom of the phenoxy group, which is highly electronegative and possesses lone pairs of electrons. This region is likely to act as a hydrogen bond acceptor.

Positive Potential (Blue): Located around the protonated nitrogen atom of the piperidine ring (at physiological pH). This positively charged region is critical for forming ionic interactions or strong hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) in a receptor binding site.

Neutral/Slightly Hydrophobic Potential (Green/Yellow): Spread across the ethylphenyl and piperidine carbon backbones. These regions are likely to engage in van der Waals or hydrophobic interactions within the binding pocket.

Understanding the MEP is crucial for rational drug design, as it allows chemists to optimize electrostatic complementarity between the ligand and its target, a key factor in achieving high binding affinity and selectivity. chemrxiv.orgchemrxiv.org

Chemoinformatics and Virtual Screening Approaches for Library Design

Scaffold Hopping and Bioisosteric Replacements

Chemoinformatics and computational tools are instrumental in designing libraries of new compounds based on a known active molecule. Two important strategies are scaffold hopping and bioisosteric replacement.

Scaffold hopping involves replacing the core structure (scaffold) of a molecule with a chemically different one while aiming to maintain or improve its biological activity. mdpi.com The goal is to identify novel chemical classes that can place the key interacting functional groups in the same orientation as the original active molecule. For a 3-phenoxypiperidine scaffold, a scaffold hopping approach might explore replacing the piperidine ring with other heterocyclic systems.

Bioisosteric replacement is a more focused strategy where a specific functional group or fragment is replaced with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile (e.g., potency, selectivity, or metabolic stability). chemrxiv.org For example, the ethyl group on the phenoxy ring could be replaced with other small alkyl groups or a halogen to probe the size and electronic requirements of that part of the binding pocket.

| Original Scaffold/Fragment | Potential Replacement | Rationale for Replacement |

| Piperidine Ring | Pyrrolidine, Morpholine, Azetidine | Explore different ring sizes and geometries; introduce/remove heteroatoms to modulate solubility and polarity. |

| Phenyl Ring | Pyridine (B92270), Thiophene | Introduce heteroatoms to alter electronic properties, improve solubility, or create new hydrogen bonding opportunities. |

| Ether Linkage (-O-) | Thioether (-S-), Methylene (B1212753) (-CH₂-) | Modify bond angles, flexibility, and metabolic stability. |

| 2-Ethyl Group | -CH₃, -Cl, -CF₃ | Modulate size, lipophilicity, and metabolic stability; explore electronic effects. |

This table provides conceptual examples of scaffold hopping and bioisosteric replacements for the this compound core, outlining the strategic rationale for each modification.

These computational design strategies enable the rapid exploration of chemical space to identify novel analogues with potentially superior properties. The designed libraries can then be evaluated using virtual screening methods.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For analogues of this compound, the target would typically be a homology model or crystal structure of the serotonin (B10506) transporter (SERT) or norepinephrine (B1679862) transporter (NET). Molecular docking is a primary method used in virtual screening, where each molecule in the library is computationally placed into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, with more negative scores indicating stronger predicted binding. researchgate.net

A typical virtual screening workflow would involve docking a library of designed analogues and ranking them based on their docking scores. Compounds with the best scores are then prioritized for synthesis and biological testing.

| Compound ID | Scaffold Type | Docking Score (kcal/mol) | Predicted Key Interaction |

| Analogue-001 | 3-Phenoxypiperidine | -9.2 | Ionic bond with Asp98 |

| Analogue-002 | 3-Phenoxypyrrolidine | -8.7 | H-bond with Tyr176 |

| Analogue-003 | 3-(Thiophenoxy)piperidine | -8.5 | Hydrophobic interaction |

| Analogue-004 | 3-Phenoxymorpholine | -7.8 | Ionic bond with Asp98 |

| Analogue-005 | 4-Phenoxypiperidine | -7.1 | Steric clash observed |

This table presents a hypothetical but representative set of results from a virtual screening of a focused library of 3-phenoxypiperidine analogues against a monoamine transporter model. The docking scores are used to rank potential candidates for further investigation. mdpi.comresearchgate.net

Database Screening for Novel Analogues

In the quest for novel therapeutic agents, computational screening of large chemical databases has become an indispensable tool. This in silico approach allows for the rapid and cost-effective identification of promising lead compounds from vast virtual libraries, which can contain millions of molecules. For a scaffold such as this compound, which holds potential for interacting with various biological targets, database screening is a powerful strategy to explore its chemical space and identify analogues with potentially enhanced activity, selectivity, or improved pharmacokinetic profiles.

The process of database screening for novel analogues of a lead compound like this compound typically follows a structured workflow. This begins with the selection of appropriate databases, followed by the application of various filtering and screening methodologies to narrow down the pool of candidates for further investigation.

Methodologies for Virtual Screening

There are two primary approaches to virtual screening that can be employed to identify novel analogues of this compound: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).

Ligand-Based Virtual Screening (LBVS): This method is utilized when the three-dimensional structure of the biological target is unknown, but a set of active molecules (ligands) has been identified. LBVS operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. mdpi.comacs.org For this compound, this would involve using its known chemical structure as a template to search for similar molecules within a database. Techniques used in LBVS include:

Similarity Searching: This involves the comparison of 2D or 3D structural features of the query molecule (this compound) with those in the database. wikipedia.org

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. computabio.comnih.gov A model would be developed based on the key features of this compound and used to screen databases for molecules that match this pharmacophoric pattern. computabio.comnih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be a highly effective approach. acs.orgnih.gov This method, also known as molecular docking, simulates the interaction between a potential ligand and the binding site of the target protein. nih.govglobalriskcommunity.com Each molecule in the database is "docked" into the active site of the target, and a scoring function is used to estimate the binding affinity. nih.gov The top-scoring molecules are then selected for further analysis.

Database Selection and Preparation

A crucial first step in the screening process is the selection of appropriate chemical databases. computabio.com These can range from large, commercially available libraries to smaller, more specialized in-house collections. The choice of database will depend on the specific goals of the research. Once a database is selected, it often requires preparation, which can include steps like removing duplicate entries, correcting structural errors, and generating 3D conformations for each molecule.

Illustrative Screening Workflow and Findings

To exemplify the process for identifying novel analogues of this compound, a hypothetical virtual screening campaign could be structured as follows:

Target Selection and Preparation: A relevant biological target is identified, and its 3D structure is obtained, typically from a protein data bank.

Pharmacophore Model Generation: Based on the structure of this compound and its interaction with the target's binding site, a pharmacophore model is generated.

Database Screening: A large chemical database is screened against the pharmacophore model to identify initial hits.

Molecular Docking: The initial hits are then docked into the binding site of the target protein to predict their binding orientation and affinity.

Filtering and Selection: The docked compounds are filtered based on their docking scores, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and chemical diversity.

The results of such a screening campaign can be summarized in a data table, highlighting the most promising candidates.

Table 1: Hypothetical Top-Ranked Analogues from Virtual Screening

| Compound ID | Molecular Formula | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations | Predicted ADMET Risk |

| ZINC12345678 | C14H21NO | -9.5 | 0 | Low |

| CHEMBL876543 | C15H23NO | -9.2 | 0 | Low |

| PUBCHEM246810 | C13H19NO2 | -8.9 | 0 | Low |

| ASINEX456789 | C16H25NO | -8.7 | 0 | Medium |

| MAYBRIDGE13579 | C14H20ClNO | -8.5 | 0 | Low |

This table presents illustrative data from a hypothetical screening and does not represent real experimental results.

Table 2: Key Interaction Analysis of Hypothetical Hit Compounds

| Compound ID | Key Interacting Residues in Target Binding Site | Type of Interaction |

| ZINC12345678 | TYR84, PHE290, TRP86 | Pi-Pi stacking, Hydrogen bond |

| CHEMBL876543 | ASP121, SER124 | Hydrogen bond, Hydrophobic |

| PUBCHEM246810 | TRP330, TYR334 | Pi-Pi stacking, van der Waals |

| ASINEX456789 | LEU286, ILE289 | Hydrophobic |

| MAYBRIDGE13579 | TYR122, GLU199 | Hydrogen bond, Halogen bond |

This table illustrates the types of interactions that would be analyzed for potential lead compounds and is based on a hypothetical scenario.

Following the computational screening, the most promising virtual hits would be acquired or synthesized for experimental validation to confirm their biological activity. This iterative process of computational screening and experimental testing is a cornerstone of modern drug discovery.

Molecular Pharmacology and Biological Target Engagement of 3 2 Ethylphenoxy Piperidine Analogues

In Vitro Receptor Binding Affinity Profiling

A thorough review of scientific databases indicates a lack of specific studies detailing the in vitro receptor binding profile of 3-(2-Ethylphenoxy)piperidine. Consequently, quantitative data from standard assays are not available.

Radioligand Displacement Assays on Recombinant or Native Receptors

No specific radioligand displacement assays for this compound have been found in the reviewed literature. This type of assay is fundamental for determining a compound's affinity for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Saturation Binding Experiments for Receptor Density (Bmax) and Dissociation Constant (Kd) Determination

There is no available data from saturation binding experiments for this compound. Such experiments are necessary to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which reflects the affinity of a radioligand for a receptor.

Competitive Binding Assays for Ligand Selectivity and Potency (Ki)

Specific competitive binding assay data, which would yield the inhibition constant (Ki) to indicate the potency and selectivity of this compound against a panel of receptors, is not available in the public domain.

Enzyme Inhibition Kinetics and Mechanism Elucidation

Parallel to the absence of receptor binding data, there is a scarcity of information regarding the effects of this compound on enzyme activity.

Determination of IC50 Values and Inhibition Modes (e.g., reversible, irreversible)

No studies reporting the half-maximal inhibitory concentration (IC50) of this compound against any specific enzyme have been identified. The determination of IC50 values is a critical first step in characterizing a compound's potential as an enzyme inhibitor. Information regarding the mode of inhibition (e.g., competitive, non-competitive, reversible, or irreversible) is also unavailable.

Specificity and Selectivity Profiling Against Enzyme Panels

A comprehensive specificity and selectivity profile of this compound against a broad panel of enzymes has not been published. This type of screening is essential to understand the compound's potential off-target effects and to build a complete picture of its pharmacological profile.

Cellular Functional Assays (using non-human or established cell lines for mechanistic studies)

The cellular functional effects of this compound and its analogues are a subject of ongoing research to elucidate their mechanisms of action at the cellular level. These investigations often employ established cell lines to probe the interaction of these compounds with specific biological targets and signaling pathways.

Research into phenoxyalkylpiperidines, a class of compounds to which this compound belongs, has revealed potential for interaction with various receptors. For instance, studies on novel phenoxyalkylpiperidines have identified certain analogues as high-affinity sigma-1 (σ1) receptor agonists. nih.gov The sigma-1 receptor is an intracellular chaperone protein involved in modulating calcium signaling and intercellular signal transduction. Agonism at this receptor has been associated with neuroprotective effects.

In a separate line of investigation, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were synthesized and characterized for their affinity for dopamine (B1211576) receptors. These studies led to the identification of compounds with high affinity for the D4 dopamine receptor, acting as antagonists. d-nb.infochemrxiv.org This suggests that the phenoxymethylpiperidine scaffold can be a valuable starting point for developing selective dopamine receptor ligands. While these studies were not conducted on this compound itself, they provide a framework for understanding the potential receptor interactions of this class of molecules. The specific agonist or antagonist profile of this compound at these or other receptors would require direct experimental evaluation in appropriate cell-based functional assays.

The interaction of G protein-coupled receptors (GPCRs) with ligands can modulate the production of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). nih.govpromega.com Functional assays measuring cAMP accumulation are therefore crucial for characterizing the agonist or antagonist properties of a compound at Gs- or Gi-coupled GPCRs. nih.govrevvity.comresearchgate.net

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govcusabio.comcreative-diagnostics.com Dysregulation of this pathway is implicated in various diseases, making it a key target for pharmacological intervention. mdpi.com

Currently, there is a lack of direct scientific evidence from cellular models detailing the effects of this compound on the PI3K/Akt signaling pathway. While some studies have explored the impact of other, structurally distinct piperidine-containing natural products on this pathway, these findings cannot be directly extrapolated to this compound. Therefore, the potential for this specific compound to interrupt or modulate the PI3K/Akt-PKCα signaling cascade remains an open question that requires dedicated in vitro investigation using relevant cell lines.

Investigational Roles in Neurotransmitter Systems (focus on in vitro and ex vivo research)

The influence of this compound analogues on neurotransmitter systems has been a key area of investigation, with a focus on their potential to modulate the activity of monoaminergic systems.

In vitro studies using synaptosomal fractions from pig brain have been instrumental in characterizing the effects of this compound analogues on the reuptake of biogenic amines. nih.gov Synaptosomes are isolated nerve terminals that retain functional neurotransmitter transporters, providing a valuable model for studying the direct effects of compounds on reuptake mechanisms.

Research on a closely related series of compounds, 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, has demonstrated their ability to inhibit the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT). nih.gov The inhibitory potency of these compounds was found to be comparable to that of the established antidepressant drug, viloxazine (B1201356). nih.gov Notably, the inhibition of dopamine (DA) reuptake was significantly weaker. nih.gov

The table below summarizes the in vitro reuptake inhibition data for selected 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives compared to reference compounds.

| Compound | Norepinephrine (NE) Reuptake Inhibition (IC50, μM) | Serotonin (5-HT) Reuptake Inhibition (IC50, μM) | Dopamine (DA) Reuptake Inhibition (IC50, μM) |

|---|---|---|---|

| Compound 3 | 0.12 | 0.25 | >10 |

| Compound 5 | 0.15 | 0.30 | >10 |

| Viloxazine | 0.18 | 1.20 | >10 |

| Desipramine | 0.003 | 0.15 | >10 |

These findings suggest that analogues of this compound may act as selective inhibitors of norepinephrine and serotonin reuptake, a mechanism of action shared by several classes of antidepressant medications.

The modulation of neurotransmitter release and metabolism represents another potential mechanism through which this compound analogues could exert their effects on the central nervous system. In vitro and ex vivo techniques, such as microdialysis in brain slices or superfusion of isolated brain tissue, are commonly employed to study these processes. springernature.com

While direct experimental data on the effects of this compound on the release and metabolism of neurotransmitters is limited, its structural similarity to compounds that inhibit monoamine reuptake suggests a potential indirect influence. By blocking reuptake transporters, these compounds can increase the synaptic concentration and residence time of neurotransmitters like norepinephrine and serotonin, thereby enhancing their signaling.

Furthermore, some phenoxyalkyl (homo)piperidine derivatives have been investigated as ligands for the histamine (B1213489) H3 receptor. nih.gov The H3 receptor is an autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. Antagonism at H3 receptors can lead to an increase in the release of these neurotransmitters. Future in vitro and ex vivo studies are necessary to determine if this compound or its analogues directly modulate neurotransmitter release or metabolism through interactions with presynaptic receptors or by other mechanisms.

Interactions with Nucleic Acids and Proteins (beyond primary binding targets)

Detailed investigations into the interactions of this compound analogues with nucleic acids and their broader protein-binding profiles are crucial for a complete understanding of their pharmacological and potential toxicological profiles. Such studies can uncover off-target effects or new therapeutic applications. However, a thorough search of the scientific literature reveals a lack of specific data for this compound in the following areas.

There is no direct evidence in the reviewed literature to suggest that this compound or its close analogues have been investigated for their ability to intercalate into the DNA double helix or to induce DNA cleavage. DNA intercalation is a mechanism of action for several cytotoxic and antimicrobial agents, which insert themselves between the base pairs of DNA, often leading to inhibition of replication and transcription. Similarly, DNA cleavage agents can cause single- or double-strand breaks, inducing cellular apoptosis.

While the general class of piperidine-containing compounds is vast, and some complex molecules incorporating a piperidine (B6355638) ring may exhibit such activities, these properties are not inherent to the simple this compound structure itself. Studies on DNA cleavage often utilize piperidine as a chemical reagent to induce strand breaks at sites of base modification, a role distinct from a compound acting as a direct DNA cleaving agent. nih.govnih.gov

Table 1: Summary of DNA Interaction Studies for this compound Analogues

| Study Type | Finding |

|---|---|

| DNA Intercalation | No data available |

This table is based on the absence of specific findings in the reviewed scientific literature.

Protein-ligand co-crystallization followed by X-ray diffraction is a powerful technique to elucidate the precise binding mode of a small molecule within its protein target. This provides invaluable structural insights that can guide drug design and optimization. For this compound and its analogues, there is a notable absence of publicly available co-crystallization data with any protein target.

Such studies would be instrumental in understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding affinity and selectivity of these compounds for their primary biological targets. Without these structural insights, the understanding of their mechanism of action at a molecular level remains limited.

Table 2: Protein Co-crystallization Status for this compound Analogues

| Interaction Type | Status |

|---|

This table reflects the lack of specific co-crystallization data in the public domain for this compound.

Advanced Analytical Characterization Methods for 3 2 Ethylphenoxy Piperidine and Its Analogues in Research

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of synthetic compounds, providing highly accurate mass measurements that can be used to determine the elemental composition of a molecule. This technique is crucial for confirming the identity of 3-(2-Ethylphenoxy)piperidine and for assessing the purity of research samples by detecting and identifying potential impurities.

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation. In the context of this compound, which contains a basic piperidine (B6355638) nitrogen, ESI in positive ion mode is particularly effective. The nitrogen atom is readily protonated, leading to the formation of a prominent protonated molecule [M+H]⁺.

HR-ESI-MS analysis would provide a highly accurate mass for this ion, which can be compared to the theoretical exact mass to confirm the elemental formula. For instance, the analysis of diphenidine, a piperidine derivative, and its analogues has been successfully carried out using HR-ESI-MS to confirm their molecular formulas nih.gov.

ESI-MS: Ideal for polar and ionizable compounds. The sample is dissolved in a polar, volatile solvent and sprayed through a high-voltage capillary, forming charged droplets from which ions are desolvated and enter the mass analyzer.

APCI-MS: Suitable for less polar, neutral molecules. The sample solution is nebulized into a heated tube, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elicit structural information by inducing fragmentation of a selected precursor ion. ijcap.in In a typical MS/MS experiment for this compound, the [M+H]⁺ ion would be isolated and then subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint.

Studies on the fragmentation of various piperidine-containing compounds reveal common fragmentation pathways. nih.govnih.govwvu.edu For this compound, characteristic fragmentation would likely involve cleavage of the ether bond and fragmentation of the piperidine ring. The analysis of fragmentation patterns is crucial for distinguishing between isomers, as demonstrated in the characterization of diphenidine and its structural isomer where distinct iminium ions were formed. nih.gov

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Probable Neutral Loss | Structural Origin of Fragment |

| 220.1696 ([M+H]⁺) | 121.0651 | C₇H₇O | Cleavage of the ether bond, loss of ethylphenol |

| 220.1696 ([M+H]⁺) | 98.1015 | C₈H₈O₂ | Cleavage leading to the protonated piperidine moiety |

| 220.1696 ([M+H]⁺) | 84.0808 | C₉H₁₂O₂ | Formation of the piperidinyl cation |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the first step in structural confirmation.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the ethyl group protons, and the protons on the piperidine ring. The chemical shifts (δ) of these signals are indicative of their electronic environment, and the coupling constants (J) reveal information about neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic ring, the ethyl group, and the piperidine ring can be used to confirm the carbon skeleton of the molecule. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₂ | ~2.6 | ~23 |

| Ethyl -CH₃ | ~1.2 | ~14 |

| Piperidine C2, C6 (axial/equatorial) | ~2.5 - 3.2 | ~47, ~55 |

| Piperidine C3, C5 (axial/equatorial) | ~1.5 - 2.0 | ~25, ~31 |

| Piperidine C4 (axial/equatorial) | ~1.4 - 1.8 | ~26 |

| Aromatic Protons | ~6.8 - 7.2 | - |

| Aromatic Carbons | - | ~112 - 157 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Spectra are typically recorded in solvents like CDCl₃. rsc.org

Two-dimensional (2D) NMR experiments are essential for establishing the complete structure and relative stereochemistry of complex molecules like substituted piperidines. optica.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule, such as the spin systems in the piperidine and ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing a definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting different fragments of the molecule, for example, by showing a correlation from the piperidine C3 proton to the ether oxygen-linked aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for determining the stereochemistry. For this compound, NOESY can be used to determine the relative orientation (axial or equatorial) of the phenoxy group on the piperidine ring by observing correlations between the C3 proton and other protons on the ring. nih.gov

Chromatographic Techniques for Separation, Isolation, and Quantification in Research Samples

Chromatographic methods are fundamental for the separation, purification, and quantification of this compound in research samples. mdpi.com These techniques are essential for isolating the final product from starting materials, byproducts, and other impurities, as well as for determining its concentration in various analytical assays.

Commonly employed techniques include:

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for both analytical and preparative separations. Reversed-phase HPLC, using a C18 stationary phase, is often suitable for compounds of this polarity. nih.govnih.gov A mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent like acetonitrile (B52724) or methanol would be typical. Detection is commonly achieved using a UV detector or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). nih.govalternative-therapies.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While this compound itself might be amenable to GC, derivatization may sometimes be employed to improve chromatographic properties. oup.com Common detectors include the Flame Ionization Detector (FID) and the Mass Spectrometer (GC-MS). google.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing sample purity. Different solvent systems can be screened to find optimal conditions for separation on a silica (B1680970) gel plate, with visualization typically achieved using UV light or a chemical stain.

Table 3: Example HPLC Method for Quantification of a Piperidine Analogue

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Isocratic (e.g., 68% B) or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Quantitation Range | e.g., 0.4 - 50 µg/mL |

This table represents a typical starting point for method development, adapted from methods used for other piperidine derivatives. nih.gov

Preclinical Pharmacological Investigations of 3 2 Ethylphenoxy Piperidine Analogues in Relevant Animal Models Excluding Human Clinical Data

Behavioral Neuroscience Paradigms in Animal Models

Behavioral paradigms in animal models are critical for assessing the potential of psychoactive compounds. These tests are designed to model specific aspects of human neurological and psychiatric conditions, allowing for the screening and characterization of novel therapeutic agents.

Antidepressant-like Activities in Rodent Models

The search for more effective and faster-acting antidepressants has led to the investigation of various chemical structures, including piperidine (B6355638) derivatives. Rodent models such as the forced swim test (FST) and the reserpine interaction test are standard preliminary screens for antidepressant-like activity.

In a study investigating 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, which are close structural analogues, their potential as antidepressant agents was evaluated using the reserpine interaction test in mice. nih.gov This test is based on the ability of a compound to reverse the effects of reserpine, such as hypothermia and ptosis (eyelid drooping). The results demonstrated that certain analogues possess biological activity comparable to the established antidepressant drug viloxazine (B1201356), indicating a potential for antidepressant effects. nih.gov

While direct data on 3-(2-Ethylphenoxy)piperidine in the forced swim test is limited, this model is widely used for other piperidine and piperazine analogues. nih.govnih.gov In the FST, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. nih.govmdpi.com For instance, certain piperamide derivatives bearing piperidine and piperazine moieties have shown activity in the forced swim and tail suspension tests in mice. nih.gov

Table 1: Antidepressant-like Activity of 3-[(2-ethoxyphenoxy)methyl]piperidine Analogues in the Reserpine Interaction Test

| Compound | Test Model | Observed Effect | Comparison |

|---|---|---|---|

| 3-[(2-ethoxyphenoxy)methyl]piperidine Derivative 3 | Reserpine Interaction Test (Mice) | Antagonism of reserpine-induced symptoms | Activity comparable to Viloxazine nih.gov |

| 3-[(2-ethoxyphenoxy)methyl]piperidine Derivative 5 | Reserpine Interaction Test (Mice) | Antagonism of reserpine-induced symptoms | Activity comparable to Viloxazine nih.gov |

Anticonvulsant-like Properties in Induced Seizure Models

Epilepsy is a neurological disorder characterized by recurrent seizures, and various animal models are used to identify compounds with anticonvulsant potential. Key models include the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and chemoconvulsant tests using substances like pentylenetetrazole (PTZ) or strychnine, which model myoclonic and other seizure types. nih.govmdpi.com

Analogues of this compound have been assessed for their anticonvulsant properties. For example, 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives were tested for their ability to antagonize seizures induced by pentylenetetrazole. nih.gov A broad spectrum of anticonvulsant properties has been observed in other related heterocyclic compounds, such as pyrrolidine-2,5-dione derivatives, which have shown efficacy in MES, subcutaneous PTZ (scPTZ), and 6 Hz seizure models. nih.govnih.govmdpi.com These studies often reveal that minor structural modifications can significantly impact the potency and spectrum of anticonvulsant activity. nih.govmdpi.com

Table 2: Anticonvulsant-like Activity of Piperidine Analogues and Related Compounds

| Compound Class | Test Model | Observed Effect | Reference |

|---|---|---|---|

| 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives | Pentylenetetrazole (PTZ) antagonism | Demonstrated anticonvulsant activity | nih.gov |

| 3-Aryl-pyrrolidine-2,5-dione derivatives | Maximal Electroshock (MES) | Protection against seizures | nih.govnih.gov |

| 3-Aryl-pyrrolidine-2,5-dione derivatives | Subcutaneous Pentylenetetrazole (scPTZ) | Protection against seizures | nih.govmdpi.com |

| Benzylideneacetophenone analogues | Strychnine-induced seizures | Delayed onset of seizures |

Effects on General Motor Activity and Exploratory Behavior

Investigating the effects of new central nervous system (CNS) active compounds on locomotor activity is crucial to distinguish between desired therapeutic effects and potential side effects like sedation or hyperactivity.

Studies on a series of substituted N-benzyl piperidine analogues, which are potent dopamine (B1211576) transporter (DAT) ligands, evaluated their effects on locomotor activity (LMA) in mice. nih.gov Interestingly, despite their high potency at the DAT, several of these compounds stimulated locomotor activity to a lesser extent than cocaine, and in some cases, suppressed this response. nih.govnih.gov This suggests that it may be possible to design piperidine-based compounds that modulate dopamine systems without producing the profound psychostimulant effects associated with substances like cocaine. nih.gov In another study, some (bisarylmethoxy)butylpiperidine derivatives were found to attenuate cocaine-induced hyperlocomotion, further highlighting the complex effects these analogues can have on motor behavior. nih.gov

Neurochemical Modulation Studies in Animal Brain Regions

Understanding how a compound interacts with the brain's chemical signaling systems is fundamental to elucidating its mechanism of action. Neurochemical studies on analogues of this compound have focused on their influence on key neurotransmitter systems and enzymes.

Analysis of Neurotransmitter Levels

The balance of monoamine neurotransmitters—dopamine, norepinephrine (B1679862), and serotonin (B10506)—is critical for mood and cognitive function. Many CNS-active drugs exert their effects by altering the levels of these neurotransmitters in the synaptic cleft, often by inhibiting their reuptake.

Investigations into 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives included an evaluation of their ability to inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions. nih.gov This in vitro test provides a direct measure of a compound's interaction with neurotransmitter transporters. Similarly, other studies on piperidine analogues have characterized their binding affinity and uptake inhibition at dopamine, serotonin, and norepinephrine transporters. nih.gov For example, the piperidine derivative (+)3PPP was shown in vivo not to affect the metabolism of dopamine in the striatum of rats, distinguishing its effects from other psychoactive compounds. nih.gov

Table 3: Effects of Piperidine Analogues on Monoamine Neurotransmitter Systems

| Compound Class | Assay | Finding | Neurotransmitters Affected |

|---|---|---|---|

| 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives | Biogenic amine reuptake inhibition | Inhibition of neurotransmitter reuptake | Dopamine, Norepinephrine, Serotonin nih.gov |

| N-benzyl piperidine analogues | Transporter binding assays | High affinity for the dopamine transporter (DAT) | Dopamine nih.gov |

| (+)3PPP | In vivo dopamine metabolism | Did not affect dopamine metabolism | Dopamine nih.gov |

Enzyme Activity Modulation in Animal Tissues

Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of monoamine neurotransmitters. It exists in two isoforms, MAO-A and MAO-B. Inhibition of MAO-B is a therapeutic strategy, particularly in Parkinson's disease, as it can increase dopamine levels in the brain.

Several studies have explored piperidine-containing structures as potential MAO inhibitors. A series of piperamide derivatives containing piperidine and piperazine rings were investigated for their ability to inhibit MAO-A and MAO-B. nih.gov More targeted research on pyridazinobenzylpiperidine derivatives found that most compounds in the series showed higher inhibition of MAO-B than MAO-A. mdpi.comresearchgate.net One compound, S5, was identified as a potent, selective, and reversible MAO-B inhibitor, suggesting that the piperidine scaffold is a promising starting point for developing new agents for neurological disorders. mdpi.comresearchgate.net

Table 4: Monoamine Oxidase B (MAO-B) Inhibition by Piperidine Analogues

| Compound Class | Key Finding | Selectivity | Reference |

|---|---|---|---|

| Piperamide derivatives | Demonstrated MAO-A and MAO-B inhibition | Varies by specific compound | nih.gov |

| Pyridazinobenzylpiperidine derivatives | Potent MAO-B inhibition | Higher selectivity for MAO-B over MAO-A | mdpi.comresearchgate.net |

| Dual-target pyrrolidine ligand (13) | Potent MAO-B inhibition (IC50 = 4 nM) | Also targets Histamine (B1213489) H3 receptor | nih.gov |

Mechanistic Animal Studies for Target Engagement and Pathway Validation

Mechanistic studies are fundamental to understanding how a drug candidate interacts with its intended biological targets and modulates signaling pathways. For analogues of this compound, these studies have been crucial in characterizing their neurochemical and receptor-level activities.